molecular formula C12H17N3O3 B8430405 1-(3-Methoxy-5-nitrophenyl)-4-methylpiperazine

1-(3-Methoxy-5-nitrophenyl)-4-methylpiperazine

Cat. No.: B8430405
M. Wt: 251.28 g/mol
InChI Key: YEFWRADOXWKGJF-UHFFFAOYSA-N
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Description

1-(3-Methoxy-5-nitrophenyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

1-(3-methoxy-5-nitrophenyl)-4-methylpiperazine

InChI

InChI=1S/C12H17N3O3/c1-13-3-5-14(6-4-13)10-7-11(15(16)17)9-12(8-10)18-2/h7-9H,3-6H2,1-2H3

InChI Key

YEFWRADOXWKGJF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=C2)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-bromo-3-methoxy-5-nitrobenzene (116 mg, 0.5 mmol), 1-methylpiperazine (167 µl, 1.50 mmol), Palladium(II) acetate (11.23 mg, 0.05 mmol), BINAP (31.1 mg, 0.05 mmol), Cs2CO3 (326 mg, 1.00 mmol) and PhCH3 (10 mL) were added to a 100ml rb flask and heated at 150 °C for 1h. LCMS showed rxn done with desired product formed. Rxn was filtered and concentrated. The residue was purified by Gilson (CH3CN/Water 0-50% + 0.1%TFA) to get the desired product 1-(3-methoxy-5-nitrophenyl)-4-methylpiperazine (130 mg, 71.2 %).
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
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0.001 mol
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0.01 L
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0.0015 mol
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0.0005 mol
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5e-05 mol
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Synthesis routes and methods II

Procedure details

After a mixture of palladium acetate (188 mg), 1,1′-binaphthalene-2,2′-diylbis(diphenylphosphine) (781 mg), cesium carbonate (4.09 g) and THF (20 mL) was stirred for 30 minutes, a mixture of 1-bromo-3-methoxy-5-nitrobenzene (1.94 g), 1-methylpiperazine (2.76 mL) and THF (20 mL) was added and heated under reflux for 14 hours. After cooling, the reaction liquid was diluted with ethyl acetate, and insoluble materials were separated by filtration. After extraction with 2M hydrochloric acid from the filtrate, the resulting aqueous layer was basified with 50% aqueous potassium hydroxide and then extracted with chloroform. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off, and the residue was purified by silica gel column chromatography (eluent; chloroform:methanol=100:0 to 20:1) to give 1-(3-methoxy-5-nitrophenyl)-4-methylpiperazine (1.01 g) as an orange syrup.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
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reactant
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0 (± 1) mol
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[Compound]
Name
1,1′-binaphthalene-2,2′-diylbis(diphenylphosphine)
Quantity
781 mg
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
4.09 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
188 mg
Type
catalyst
Reaction Step Three

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